molecular formula C9H5FN2O2 B11716552 6-Fluoroquinazoline-2-carboxylic acid

6-Fluoroquinazoline-2-carboxylic acid

Cat. No.: B11716552
M. Wt: 192.15 g/mol
InChI Key: NRPZGLIQYMUGBK-UHFFFAOYSA-N
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Description

6-Fluoroquinazoline-2-carboxylic acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom at the 6th position of the quinazoline ring enhances its chemical properties, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-aminobenzonitrile with ethyl fluoroacetate under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of 6-fluoroquinazoline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry .

Scientific Research Applications

6-Fluoroquinazoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 6-fluoroquinazoline-2-carboxylic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug development and other scientific applications .

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

6-fluoroquinazoline-2-carboxylic acid

InChI

InChI=1S/C9H5FN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14)

InChI Key

NRPZGLIQYMUGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)C(=O)O

Origin of Product

United States

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